molecular formula C9H15NO3 B2821502 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone CAS No. 1396573-80-0

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone

Cat. No.: B2821502
CAS No.: 1396573-80-0
M. Wt: 185.223
InChI Key: OVKCCHOGWOQQBD-UHFFFAOYSA-N
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Description

The compound “1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone” is a complex organic molecule. It contains an azabicyclo[3.2.1]octane ring, which is a type of nitrogen-containing bicyclic compound . The “3-oxa” indicates the presence of an oxygen atom in the ring structure . The “2-methoxyethanone” group is a type of ether and a ketone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane ring would likely form the core of the molecule, with the 3-oxa and 2-methoxyethanone groups attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether and ketone groups are polar, which could make the compound reactive towards certain reagents. The nitrogen in the azabicyclo[3.2.1]octane ring could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups could make it soluble in polar solvents .

Scientific Research Applications

Highly Enantioselective Synthesis for Carbapenem Antibiotics

A significant application involves the highly enantioselective construction of key azetidin-2-ones for the synthesis of carbapenem antibiotics. Intramolecular C–H insertion reactions of α-methoxycarbonyl-α-diazoacetamides catalyzed by dirhodium(II) complexes have been developed, providing a new catalytic asymmetric route to these intermediates, crucial for antibacterial agents (Anada & Watanabe, 1998).

Nucleophilic Reagent Reactions

Another application is seen in the reactions of 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents, leading to the substitution of the hydroxyl group by methoxy and N-propylamine groups. These reactions offer pathways to modify bicyclic structures for potential therapeutic applications (Chlenov, Salamonov, & Tartakovskii, 1976).

Structural Analysis and Synthesis

The synthesis and structural analysis of 1-azabicyclo[2.2.2]octan-3-ones, including the title compound, have been undertaken. Such compounds are noted for their biological activity, with structural studies aiding in understanding their pharmacological potential (Sonar, Parkin, & Crooks, 2006).

Synthesis for UV Sunscreens

In the context of cosmetic chemistry, the synthesis of benzylidene derivatives of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one for potential UV sunscreen applications has been explored. These compounds were evaluated for their UV absorption, substantivity, and phototoxicity, highlighting the intersection of organic chemistry and skincare technology (Mariani et al., 1998).

Precursors for Tropane Alkaloids

Additionally, 3-hydroxy-4-pyrones have been used as precursors for the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes, demonstrating a method for generating complex natural product-like structures that could be valuable in drug discovery and development (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in drug development or material science .

Properties

IUPAC Name

2-methoxy-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-6-9(11)10-7-2-3-8(10)5-13-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKCCHOGWOQQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C2CCC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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